(5Z)-2-(2-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound you’ve mentioned is a complex heterocyclic molecule with a thiazole-triazole core. Let’s break down its structure:
IUPAC Name: (5Z)-2-(2-bromophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Chemical Formula: CHNOSBr
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps
Thiazole Formation: The thiazole ring is formed by reacting an appropriate thioamide with an α-haloketone or α-haloaldehyde.
Triazole Formation: The triazole ring is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Benzylidene Formation: The benzylidene moiety is created by condensing an aldehyde (e.g., 3-ethoxy-4-propoxybenzaldehyde) with an amine (e.g., 2-aminobenzylamine).
Bromination: The final step involves bromination of the phenyl group.
Industrial Production: While there isn’t a large-scale industrial production method for this specific compound, it can be synthesized in the lab using the methods described above.
Chemical Reactions Analysis
The compound can undergo various reactions:
Oxidation: The thiazole and triazole rings are susceptible to oxidation.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Substitution: The bromine atom can be replaced by other nucleophiles.
Condensation: The benzylidene moiety can participate in condensation reactions.
Common reagents include:
- Thionyl chloride (for thiazole formation)
- Sodium azide and copper catalyst (for triazole formation)
- Bromine (for bromination)
Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Investigating its pharmacological properties and potential drug development.
Biochemistry: Studying its interactions with biological targets.
Materials Science: Exploring its use in organic electronics or sensors.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds with thiazole-triazole cores include :
- Thiazole-based antimicrobial agents
- Triazole-containing fungicides
: Reference: Example reference
Properties
Molecular Formula |
C22H20BrN3O3S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H20BrN3O3S/c1-3-11-29-17-10-9-14(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)15-7-5-6-8-16(15)23/h5-10,12-13H,3-4,11H2,1-2H3/b19-13- |
InChI Key |
BGYODJZKAUAYEM-UYRXBGFRSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2)OCC |
Origin of Product |
United States |
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